molecular formula C7H16O2 B3053930 6-Methoxyhexan-1-ol CAS No. 57021-65-5

6-Methoxyhexan-1-ol

Cat. No.: B3053930
CAS No.: 57021-65-5
M. Wt: 132.2 g/mol
InChI Key: CROLBRYGLOVQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyhexan-1-ol, also known as 6-methoxy-1-hexanol, is an organic compound with the molecular formula C7H16O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a methoxy-substituted hexane chain. This compound is primarily used in various chemical synthesis processes and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxyhexan-1-ol can be synthesized through several methods. One common approach involves the reaction of 6-bromohexan-1-ol with sodium methoxide in methanol, resulting in the substitution of the bromine atom with a methoxy group. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is often produced through continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyhexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: 6-Methoxyhexanoic acid
  • Reduction: 6-Methoxyhexane
  • Substitution: 6-Methoxyhexyl chloride

Scientific Research Applications

6-Methoxyhexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: In biological research, this compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 6-Methoxyhexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes .

Comparison with Similar Compounds

  • 1-Hexanol
  • 6-Methoxyhexanoic acid
  • 6-Methoxyhexyl chloride

Comparison: Compared to 1-Hexanol, 6-Methoxyhexan-1-ol has an additional methoxy group, which enhances its solubility in organic solvents and alters its reactivity. Unlike 6-Methoxyhexanoic acid, which is an oxidized form, this compound retains the hydroxyl group, making it more versatile in chemical synthesis. 6-Methoxyhexyl chloride, on the other hand, is a halogenated derivative, which can undergo further substitution reactions .

Properties

IUPAC Name

6-methoxyhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-9-7-5-3-2-4-6-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROLBRYGLOVQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505747
Record name 6-Methoxyhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57021-65-5
Record name 6-Methoxyhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (NaH) (50%, 6.12 g) suspended in tetrahydrofuran (THF) (60 ml) was added to a solution of 1,6-hexanediol (15.0 g) in THF (200 ml), and kept at 60° C. until gas evolution stopped. After cooling, a solution of methyl iodide (12 ml) in THF (35 ml) was added and kept overnight at room temperature. The crude product obtaind after the usual work-up was chromatographed to give 6-methoxy-1-hexanol. Yield; 8.16 g
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxyhexan-1-ol
Reactant of Route 2
Reactant of Route 2
6-Methoxyhexan-1-ol
Reactant of Route 3
Reactant of Route 3
6-Methoxyhexan-1-ol
Reactant of Route 4
Reactant of Route 4
6-Methoxyhexan-1-ol
Reactant of Route 5
6-Methoxyhexan-1-ol
Reactant of Route 6
Reactant of Route 6
6-Methoxyhexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.